2,9-Diaminoacridine

Description

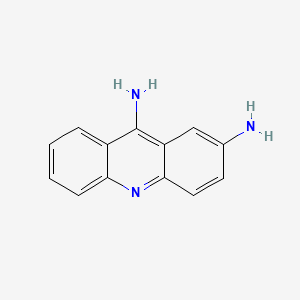

Structure

2D Structure

3D Structure

Properties

CAS No. |

23043-62-1 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

acridine-2,9-diamine |

InChI |

InChI=1S/C13H11N3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2,(H2,15,16) |

InChI Key |

FCXMXTMQASDIDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,9 Diaminoacridine and Its Derivatives

Established Synthetic Pathways to Diaminoacridine Scaffolds

Established synthetic pathways for diaminoacridine scaffolds often involve multi-step processes, frequently starting from precursors that allow for subsequent cyclization and functionalization. One common approach involves the use of 6,9-dichloro-2-methoxy-4-nitroacridine as a key intermediate. rsc.orgresearchgate.netipp.pt This precursor can be obtained through a series of reactions, including Buchwald–Hartwig coupling, basic hydrolysis, and treatment with phosphoryl chloride to promote cyclization. rsc.orgipp.pt

For instance, a synthetic route to 4,9-diaminoacridines (and 4-aminoacridines) has been reported, adapting from existing literature. rsc.orgipp.pt This route typically initiates with the reduction of a nitro group to an aniline (B41778), followed by alkylation steps. ipp.pt Another general method for synthesizing 9-aminoacridine (B1665356) derivatives involves "one-pot" synthetic approaches, such as direct reductive amination of aldehydes with a 9-aminoacridine compound in the presence of a reducing agent. google.com Nucleophilic aromatic substitution (SNAr) is also a common strategy for introducing amino groups, particularly at the C-9 position of acridine (B1665455). nih.govnih.gov

The synthesis of 2,9-diaminoacridine itself can involve diazotization of this compound, followed by coupling with other compounds. jocpr.com For example, a preparation process for 2-ethoxy-6,9-diaminoacridine involves taking 2-ethoxy-6-nitro-9-aminoacridine as a raw material, adding an organic solvent, a reducing agent, and lactic acid, and heating under nitrogen protection. google.com

Optimization of Synthetic Routes for Aminoacridines

Optimization efforts in aminoacridine synthesis aim to enhance efficiency, increase yields, and incorporate greener chemical principles. rsc.orgresearchgate.net

The use of microwave irradiation has been shown to be an important method for the synthesis of heterocyclic molecules, leading to better product yields compared to conventional methods. researchgate.net For instance, the alkylation of aniline intermediates with N-(4-bromobutyl)phthalimide has been optimized using microwave heating, leading to expected products. ipp.pt

In the context of 9-aminoacridine derivatives, "one-pot" synthetic approaches, including reductive amination and nucleophilic aromatic substitution, have been developed to enhance efficiency and provide good yields, reducing the need for laborious purification of intermediates. google.com

Greener synthesis approaches for aminoacridines focus on reducing environmental impact by employing simpler, more efficient methods with fewer reaction steps and minimizing waste. rsc.orgresearchgate.net This aligns with the principles of green chemistry, which advocate for sustainable chemical processes, energy savings, reduced toxicity of reagents, and less environmental damage. nih.gov

Examples of greener approaches include:

Microwave Irradiation: Utilizing microwave heating as a non-contaminating physical method that can accelerate synthesis processes and often allows for solventless reactions or reactions in aqueous media, reducing the need for hazardous solvents. researchgate.netnih.govnih.gov

Simplified Post-Treatment and Purification: Developing processes that simplify product isolation and purification, such as avoiding the separation of intermediates, which can significantly reduce solvent demand and waste discharge. google.com For instance, in the preparation of 2-ethoxy-6,9-diaminoacridine, strategies have been proposed to reduce organic solvent usage and omit tedious post-treatment operations, making the process more suitable for large-scale industrial production. google.com

These greener methodologies contribute to more sustainable and cost-effective production of aminoacridine compounds.

Functionalization Strategies for Diaminoacridine Derivatives

Functionalization of diaminoacridine derivatives is crucial for tailoring their properties and expanding their applications, particularly in medicinal chemistry. This involves attaching various moieties to the acridine scaffold.

The acridine core, with its inherent planarity and ability to interact with biomolecules, serves as a valuable scaffold for the attachment of other heterocyclic moieties. nih.govmdpi.com This strategy aims to create hybrid molecules with enhanced or novel biological activities.

Thiosemicarbazone Derivatives: Acridine-thiosemicarbazone derivatives have been synthesized by condensing acridine cores with substituted aromatic thiosemicarbazone fragments. nih.gov Thiosemicarbazones are widely used in medicinal chemistry as linkers due to their electronic properties and reactivity, and their incorporation can lead to compounds with various biological activities, including antibacterial, antimalarial, and anticancer properties. nih.gov The synthesis typically involves Ullmann reactions to form benzoic acid derivatives, followed by Friedel-Crafts acylation to produce acridine intermediates, and then condensation with thiosemicarbazides. nih.gov

Imidazoles: The coupling of imidazoles with 9-chloroacridines has been reported, yielding target compounds with potential antioxidant and anticancer activities. researchgate.net

Azo Dyes: this compound has been utilized in the synthesis of novel heterocyclic azo dyes through diazotization and subsequent coupling reactions. jocpr.com

These functionalization strategies allow for the creation of diverse libraries of acridine derivatives with varied pharmacological profiles.

The incorporation of linker chains to create multi-acridine systems, such as bis-intercalators, is a significant functionalization strategy. Bis-intercalators are molecules designed to bind to DNA at two (or more) sites simultaneously, often leading to enhanced affinity and specific biological effects. mdpi.comcaltech.edu

Design Principles: Synthetic bis-intercalators are constructed by linking two heterocycles, such as acridines, with chains of varying lengths. caltech.edu The length of the linker chain is critical to maximize the bracketing of base pairs between the intercalator sites. caltech.edunih.gov For instance, a minimum linker length of 10.1 Å has been suggested for effective bis-intercalation into DNA, corresponding to the length of two base pairs. nih.gov

Examples of Linker Chains:

Polyamide Linkers: H-pin polyamides linked to two acridine intercalators have been shown to bind target DNA sites with high affinity and specificity, unwinding DNA by roughly twice that of a mono-acridine control. caltech.edu

Aminoalkyl Linkers: Unsymmetrical bisacridines, consisting of two heteroaromatic ring systems (e.g., an imidazoacridinone moiety and a 1-nitroacridine moiety) connected by an aminoalkyl linker, have been synthesized. researchgate.net

Spermidine and Bis-(3-aminopropyl)amine Linkers: Spermidine and bis-(3-aminopropyl)amine have been investigated as linker molecules in the synthesis of bis-(9-acridinyl) compounds. nih.govproquest.com These diamines can react with 9-methoxyacridine (B162088) to yield the desired bis-acridinyl compounds. nih.govproquest.com

Threoninol Phosphate (B84403) Backbone: Bis(acridine-4-carboxamide) derivatives linked through a threoninol phosphate backbone have shown improved antiproliferative activity. mdpi.com

Ethylenediamine (B42938) Linkers: Hybrids containing ethylenediamine as a linker have demonstrated potent antimalarial activity. mdpi.comrsc.org

Conjugation with Other Bioactive Moieties: Diaminoacridines have been coupled with other bioactive molecules, such as trans-cinnamic acids, to create conjugates with multi-stage antiplasmodial activity. ibecbarcelona.eu These conjugates combine the properties of both components, offering a "covalent bitherapy" concept. ibecbarcelona.eu

The ability to precisely control the length and nature of these linker chains allows for the rational design of multi-acridine systems with tailored DNA binding characteristics and biological effects.

Advanced Spectroscopic and Structural Characterization of 2,9 Diaminoacridine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential tools for confirming the structural integrity and purity of 2,9-diaminoacridine and its derivatives after synthesis evitachem.com. These methods provide detailed insights into the molecular structure, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic compounds by providing information about the environment of individual atoms within a molecule. For this compound and its derivatives, both ¹H NMR and ¹³C NMR are commonly employed scribd.comrsc.org.

In ¹H NMR spectra, the chemical shifts (δ) and coupling patterns of protons provide crucial information about the connectivity and electronic environment of the acridine (B1665455) ring and its amino substituents. For instance, studies on 2-carboxyphenyloxamoylamino acids and their salts with 2-ethoxy-6,9-diaminoacridine have reported ¹H NMR data in DMSO-d₆, showing aromatic proton signals in the range of 7.10-8.75 ppm, and signals for NH protons, which can be shifted to lower fields due to hydrogen bonding walshmedicalmedia.com. Similarly, for 4,9-diaminoacridine derivatives, ¹H NMR spectra in DMSO-d₆ show characteristic signals for aromatic protons and other substituents, with chemical shifts varying depending on the specific derivative rsc.org. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton, with chemical shifts reflecting the hybridization and electronic environment of each carbon atom rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for Acridine Derivatives (DMSO-d₆)

| Compound Type | Chemical Shift Range (δ, ppm) | Assignment | Reference |

| 2-ethoxy-6,9-diaminoacridine salts | 7.10-8.75 (aromatic) | Aromatic protons | walshmedicalmedia.com |

| 9.00-9.25 (NHCH₂) | NH protons (e.g., in side chain) | walshmedicalmedia.com | |

| 4,9-diaminoacridine derivatives | 7.70-9.18 (aromatic) | Aromatic protons | rsc.org |

| 4.01 (s) | Methoxy (B1213986) protons (for methoxy derivatives) | rsc.org |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrational modes. For this compound and its derivatives, IR spectra typically show absorption bands corresponding to the amino (–NH₂) groups and the aromatic C=C and C=N stretching vibrations of the acridine ring system scribd.comwalshmedicalmedia.com.

Specific IR bands observed for acridine derivatives include:

N-H stretching vibrations: Broad bands in the region of 3300-3500 cm⁻¹ indicate the presence of primary amino groups walshmedicalmedia.com. For example, 2-ethoxy-6,9-diaminoacridine salts show bands at 3342 cm⁻¹ and 3400 cm⁻¹ for N-H stretching walshmedicalmedia.com.

C=C stretching vibrations: Aromatic C=C stretching vibrations typically appear around 1585-1600 cm⁻¹ walshmedicalmedia.com.

C=N stretching vibrations: The acridine ring's C=N stretching vibration also contributes to the spectral fingerprint.

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ pg.edu.pl.

Table 2: Characteristic IR Absorption Bands for Acridine Derivatives (KBr, cm⁻¹)

| Functional Group | Wavelength Range (cm⁻¹) | Assignment | Reference |

| N-H stretching | 3300-3400 | Primary amine (symmetric/asymmetric) | walshmedicalmedia.com |

| C=C aromatic | 1585-1600 | Aromatic ring stretching | walshmedicalmedia.com |

| C=O (for derivatives) | 1670-1720 | Carbonyl stretching (e.g., carboxylic acid, amide) | walshmedicalmedia.com |

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural confirmation. For this compound (C₁₃H₁₁N₃), the molecular weight is 209.25 g/mol evitachem.comnih.gov. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 209.095 uni.lu.

In electrospray ionization-ion trap mass spectrometry (ESI-IT MS), the protonated molecular ion [M+H]⁺ is often observed. For example, a derivative of 9-aminoacridine (B1665356) showed an expected mass of 266.3 amu and an obtained mass of 267.1 amu for the [M+H]⁺ ion rsc.org. Similarly, 4,9-diaminoacridine derivatives have their structures confirmed by ESI-MS, showing the [M+H]⁺ peak rsc.org. The fragmentation pattern in MS can provide further insights into the substructures present in the molecule scribd.com.

Table 3: Mass Spectrometry Data for this compound and Derivatives

| Compound | Molecular Formula | Expected M/Z (M⁺ or [M+H]⁺) | Observed M/Z (Example) | Reference |

| This compound | C₁₃H₁₁N₃ | 209.095 (M⁺) | 209.09474 (M⁺) uni.lu | uni.lu |

| 9-aminoacridine derivative | C₁₄H₁₃N₃O₂ | 266.3 ([M+H]⁺) | 267.1 ([M+H]⁺) rsc.org | rsc.org |

| 4,9-diaminoacridine derivative | C₁₄H₉ClN₂O₃ | 288.03 (M⁺) | 289.53 ([M+H]⁺) rsc.org | rsc.org |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. Acridine derivatives, including this compound, typically exhibit strong absorption bands in both the ultraviolet and visible regions due to π-π* and n-π* electronic transitions walshmedicalmedia.comrsc.orglibretexts.org.

For 2-carboxyphenyloxamoylamino acids and their salts with 2-ethoxy-6,9-diaminoacridine, UV spectra show four absorption bands. The first three bands, typically around 208-210 nm, 228-231 nm, and 267-268 nm, originate from π-π* electronic transitions of the benzene (B151609) ring and the acridine system walshmedicalmedia.com. A fourth band at approximately 307 nm is characteristic of n-π* electronic transitions walshmedicalmedia.com. The absorption maxima can vary slightly depending on the solvent used walshmedicalmedia.com.

Table 4: UV-Vis Absorption Maxima for Acridine Derivatives (in Ethanol (B145695), nm)

| Compound Type | λmax (nm) | Assignment | Reference |

| 2-ethoxy-6,9-diaminoacridine salts | 208-210 | π-π* electronic transition | walshmedicalmedia.com |

| 228-231 | π-π* electronic transition | walshmedicalmedia.com | |

| 267-268 | π-π* electronic transition | walshmedicalmedia.com | |

| 307 | n-π* electronic transition | walshmedicalmedia.com | |

| 9-aminoacridine scaffold derivatives | ~450 | Absorption maximum for red-emitting dyes | nih.gov |

Fluorescence Spectroscopy in Investigating Diaminoacridines

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic excited states of molecules and their interactions with the environment. Diaminoacridines are known for their fluorescent properties, making them useful as fluorescent dyes and probes evitachem.com.

Excitation and Emission Characteristics

The fluorescence of diaminoacridines arises from their conjugated tricyclic system. The excitation wavelength refers to the wavelength of light absorbed by the fluorophore to reach an excited state, while the emission wavelength is the wavelength of light emitted as the molecule returns to its ground state ijert.org.

For acridine derivatives, the excitation and emission characteristics can vary depending on the specific substitution pattern and the solvent environment. For instance, 9-aminoacridine scaffold derivatives designed as red-emitting fluorescent tags for glycan derivatization exhibit absorption maxima close to 450 nm and emission above 600 nm nih.gov. Specifically, their red emission can be observed with a maximum at 610-630 nm when excited with 488 nm light nih.gov.

Proflavine (B1679165), which is 3,6-diaminoacridine, is another well-known fluorescent diaminoacridine. Its fluorescence properties have been studied, with reported excitation wavelengths around 416-463 nm and emission wavelengths around 490-524 nm in various solvents like water or ethanol sigmaaldrich.comohsu.edu. Gas-phase fluorescence studies of proflavine ions have revealed two close-lying emitting states, with distinct bands separated by 1700 cm⁻¹, and their relative intensities depend on the excitation wavelength acs.orgnih.govscholaris.ca. This suggests that internal conversion rates can be suppressed in the gas phase compared to solvated proflavine acs.orgnih.gov.

Ethacridine (B1671378) lactate (B86563) (2-ethoxy-6,9-diaminoacridine monolactate monohydrate) is also known to form yellow, fluorescent solutions drugfuture.com. A method for its determination by laser-induced fluorescence (LIF) has been developed, allowing for detection at low concentrations (e.g., 1 µM) revistadechimie.ro.

Table 5: Fluorescence Characteristics of Diaminoacridines

| Compound Type | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent/Condition | Reference |

| 9-aminoacridine scaffold derivatives | ~450 (absorption max) | >600 (emission) | Aqueous | nih.gov |

| 488 | 610-630 | Aqueous (for conjugates) | nih.gov | |

| Acriflavine (3,6-diaminoacridine component) | 463 | 490 | Ethanol | sigmaaldrich.com |

| 416 | 514 | Water | sigmaaldrich.com | |

| Proflavine (gas-phase ions) | Excitation-dependent | Two bands separated by 1700 cm⁻¹ | Gas-phase | acs.orgnih.govscholaris.ca |

Solvent Environment Effects on Photophysical Properties

The photophysical properties of acridine derivatives, such as absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, arises from the varying interactions between the solute (acridine derivative) and solvent molecules, including non-specific (e.g., dipolarity, polarizability) and specific (e.g., hydrogen bonding) interactions.

Studies on acridine-based dyes and related compounds demonstrate that changes in solvent polarity can induce significant shifts in both absorption and emission maxima. For instance, donor-acceptor (D-π-A) compounds containing an acridine core as an electron acceptor often exhibit a low-energy charge transfer (CT) absorption band that undergoes a red shift (bathochromic shift) as solvent polarity increases. This indicates a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state in more polar environments. scholaris.caresearchgate.net

Conversely, some acridine derivatives may show a blue shift (hypsochromic shift) in more polar solvents, though this is less common. scholaris.ca The magnitude of the Stokes shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity, reflecting the stabilization of the excited state. nih.govsci-hub.se

The fluorescence quantum yield of acridine derivatives is also significantly affected by the solvent. Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity and quantum yield, particularly if internal conversion (IC) or intersystem crossing (ISC) processes are favored over radiative decay in polar media. doi.orgustc.edu.cn For example, 4,5-diaminopyrimidine, a related diamino compound, shows that intersystem crossing is suppressed in aqueous solutions, leading to relaxation primarily through fluorescence emission and internal conversion to the ground state. doi.org

The specific interactions, such as hydrogen bonding, can also play a crucial role. For instance, the presence of protic solvents capable of forming hydrogen bonds can significantly alter the photophysical behavior compared to aprotic solvents. sci-hub.se

Table 1: Illustrative Solvent Effects on Photophysical Properties of Acridine-Related Dyes

| Compound Type (Example) | Solvent Polarity Change | Absorption Shift | Emission Shift | Fluorescence Quantum Yield Change | Key Interaction | Citation |

| D-π-A Acridine Analog | Nonpolar to Polar | Red shift | Red shift | Varies (often decreases) | Charge Transfer | scholaris.caresearchgate.net |

| Imidazonaphthyridine Derivatives | Varying Organic Solvents | Stokes shift varies with polarity | - | Varies significantly | Dipole-dipole | nih.gov |

| Nitro-substituted Triphenylamine | Nonpolar to Polar | Red shift (17 nm) | Decreases significantly | Charge Transfer, IC/ISC | ustc.edu.cn | |

| Acridine Orange Base | Water to DMSO | Blue shift (490nm to 428nm) | Enhancement | Aggregation prevention | Deprotonation, Aggregation | researchgate.net |

Note: Data presented are illustrative and may vary depending on the specific derivative and experimental conditions.

Gas-Phase Fluorescence Studies (Proflavine as Diaminoacridine Model)

Gas-phase fluorescence studies provide insights into the intrinsic photophysical properties of molecules, free from solvent interactions. Proflavine (3,6-diaminoacridine), a close structural analogue and often used as a model for diaminoacridines, has been extensively studied in the gas phase. acs.orgutoronto.canih.gov

Remarkably, gas-phase fluorescence spectra of proflavine ions reveal two distinct, long-lived emitting states, separated by approximately 1700 cm⁻¹. acs.orgutoronto.canih.gov The relative intensities of these two emission bands are dependent on the excitation wavelength. utoronto.ca Time-dependent density functional theory (TD-DFT) calculations support the existence of two closely lying singlet electronic states, with excitation into the S₂ state being significantly more probable (over 1000-fold) than into the S₁ state. acs.orgutoronto.canih.gov

These gas-phase observations are in striking contrast to proflavine's solution-phase photophysics, where typically only a single, featureless emission band is observed. utoronto.ca This difference suggests that internal conversion (IC) rates are suppressed in the gas phase compared to solvated proflavine, and that IC becomes competitive with intramolecular vibrational relaxation (IVR). acs.orgutoronto.canih.gov Recent computational studies have further elucidated that the dual fluorescence observed in vacuum is driven by a specific coupling mode, but this duality is quenched in solution due to dynamic solvent-driven symmetry breaking that mixes the two low-lying electronic states. acs.org This highlights the profound impact of the solvent environment on the excited-state dynamics and emission characteristics of diaminoacridine compounds.

Structural Insights from Diffraction and Computational Methods

Understanding the three-dimensional structure and conformational dynamics of this compound and its derivatives is critical for correlating their structure with their observed photophysical properties and biological activities. X-ray diffraction and computational methods, such as Density Functional Theory (DFT), provide complementary insights into these structural aspects.

X-ray Diffraction Analysis of Acridine Complexes

X-ray diffraction analysis is a powerful technique for determining the precise atomic arrangement in crystalline forms of acridine derivatives and their complexes. These studies reveal crucial details about bond lengths, bond angles, molecular planarity, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to their behavior.

For instance, X-ray structural analysis has been performed on complexes involving acridine and its derivatives with various molecules, including cytosine, metal ions, and DNA. nih.govresearchgate.nettandfonline.comresearchgate.netmdpi.comnih.govnih.govoup.com These studies often show that the planar aromatic ring system of acridines facilitates intercalation into DNA, a key mechanism for their biological activities. nih.govoup.comresearchgate.net

Specific examples include:

Acridine-cytosine-water complex : X-ray analysis revealed that acridine molecules stack in a parallel fashion with an average interplanar spacing of 3.5 Å, bound to cytosine-water sheets via hydrogen bonds. nih.gov

Acridine-based metal complexes : Studies on acridine-based gold(III)-NHC complexes and complexes with Ag(I), Cu(II), and Cd(II) have confirmed their square planar geometry around the metal center and revealed different coordination manners of the acridine ligand. researchgate.netresearchgate.net

Acridinedione derivatives : X-ray crystallographic studies of acridinedione compounds, which are structurally related to acridines, have elucidated their crystal and molecular structures, including their nearly planar acridinedione moieties. researchgate.net

Bis(9-aminoacridine-4-carboxamide) derivatives : X-ray studies have provided structural evidence for the non-covalent cross-linking of DNA by these bis-acridine ligands, showing the ligand threading through minor grooves and forming hydrogen bonds to guanine (B1146940). nih.govoup.com

These diffraction studies provide direct evidence of the molecular geometry and packing in the solid state, which can inform the understanding of their interactions in solution and biological environments.

Conformational Analysis and Tautomerism Studies

Conformational analysis and tautomerism are critical aspects of acridine chemistry, particularly for amino-substituted acridines like this compound, as they can significantly influence their reactivity and photophysical properties. Tautomerism refers to the existence of two or more interconvertible structural isomers that differ in the position of a proton and a double bond.

For acridin-9-amines (a class that includes diaminoacridines), tautomerism between amino and imino forms is well-documented. mdpi.comuniver.kharkov.uaacs.orgresearchgate.netnih.gov The effectiveness of acridin-9-amines is often linked to their ability to exist in these two tautomeric forms, where the heterocyclic nitrogen can adopt either an acceptor or donor conformation, profoundly impacting the molecule's binding properties. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and MP2 calculations, are extensively used to investigate the tautomeric preferences and conformational landscapes of these compounds. mdpi.comuniver.kharkov.uaacs.orgnih.govnih.govjscimedcentral.comsapub.org These studies can predict the thermodynamically preferred tautomeric forms in different media (gas phase vs. solution) and analyze the energy barriers for interconversion. For example, some acridin-9-amines can coexist as both amino and imino tautomers in solvents of varying polarities, while others predominantly exist in one form depending on the substituents. univer.kharkov.uanih.gov

Computational analysis also helps in understanding the influence of substituents and solvent effects on these tautomeric equilibria. univer.kharkov.uaacs.org Furthermore, theoretical calculations can complement experimental spectroscopic data (e.g., UV-Vis, NMR) to provide a comprehensive picture of the tautomeric phenomena and conformational flexibility, which are crucial for designing new derivatives with tailored properties. univer.kharkov.uaacs.orgresearchgate.net

Table 2: Tautomeric Preferences in Acridin-9-amines (Illustrative Examples)

| Compound Type (Example) | Ground Electronic State Preference | Excited State Preference (if different) | Medium Dependence | Computational Methods | Citation |

| Acridin-9-amines (general) | Amino or Imino, depending on substituent | Can differ from ground state | Yes, solvent polarity/interactions | DFT, MP2, AM1 | mdpi.comuniver.kharkov.uaacs.orgnih.gov |

| 9-(methoxyamino)acridine | Imino | Imino | - | DFT, MP2, AM1 | univer.kharkov.uanih.gov |

| N-(2-chloroethyl)acridin-9-amine | Imino | Amino | Yes | DFT, MP2, AM1 | univer.kharkov.uanih.gov |

| Petrosamine (Pyridoacridine) | Di-keto form (q=+1) | - | Yes, solvatochromism | QM methods | nih.govnih.gov |

Note: Tautomeric preferences can be complex and are highly dependent on specific molecular structure and environmental conditions.

Molecular Interactions and Recognition Mechanisms of 2,9 Diaminoacridine and Its Derivatives

Deoxyribonucleic Acid (DNA) Interaction Studies

Acridine (B1665455) compounds, including 2,9-diaminoacridine, are well-known for their ability to interact with DNA. These interactions are fundamental to their biological activities, such as potential antitumor properties evitachem.comnih.gov. The binding of small molecules to DNA typically occurs through non-covalent interactions, including electrostatic attraction with the DNA backbone, intercalation between base pairs, or binding within the major or minor grooves lu.lvnih.gov. Acridine drugs commonly exhibit DNA intercalation due to their planar structure nih.gov.

Intercalation Mechanisms and Binding Modes

Intercalation is a prominent binding mode for acridine derivatives, where the planar aromatic chromophore inserts itself between the base pairs of the double-helical DNA nih.gov. This process is driven by stacking and charge-transfer interactions between the acridine compound's aromatic system and the DNA bases, leading to unwinding of the DNA helix nih.gov.

Studies on bis-intercalators, such as alkyl-linked diaminoacridine derivatives like DA4 and DA5 (which are based on 9-aminoacridine (B1665356) moieties), demonstrate angled intercalation into adjacent DNA duplexes oup.comoup.com. For instance, DA4 and DA5 induce substantial structural changes in DNA, transforming it from a B-form helical end-to-end junction to an over-wounded side-by-side inter-duplex conformation with A-DNA characteristics and curvature oup.comoup.comrcsb.org. The bending of the linker in DA5, compared to DA4, facilitates more π–π stacking interactions with DNA bases and allows for direct water-mediated interactions with cytosines from adjacent duplexes oup.comoup.com. This contrasts with DA4, where a straight linker and tilted chromophore create space for water, but lead to indirect and weaker interactions oup.comoup.com.

The binding mode can also be influenced by the structure of the acridine derivative. For example, some N-substituted acridine-9-amines can bind to double-stranded DNA through intercalation, with preferences for either the major or minor groove depending on the specific derivative researchgate.net. The planarity of the intercalated ligand significantly affects its spectral properties and DNA-binding behavior researchgate.net.

Quantitative Assessment of DNA Binding Affinity

The affinity of acridine derivatives for DNA can be quantitatively assessed using various spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy researchgate.netmdpi.comresearchgate.net. Binding constants (Kb) are commonly calculated to express the strength of these interactions, with higher values indicating greater affinity mdpi.com.

For example, studies on acridine–thiosemicarbazone derivatives have reported intrinsic binding constants (Kb) with calf thymus DNA (CT DNA) in the range of 0.75 × 104 M−1 to 5.56 × 104 M−1 mdpi.com. These values suggest moderate affinities for the DNA double helix, with a preference for the intercalation mode mdpi.com. For comparison, ethidium (B1194527) bromide (EtBr), a known intercalator, showed a Kb of 5.56 × 104 M−1 in the same study mdpi.com.

Table 1: Examples of DNA Binding Constants for Acridine Derivatives

| Compound Class / Derivative | DNA Type | Binding Constant (Kb or K*) | Reference |

| Acridine–thiosemicarbazone (CL-07) | CT DNA | 4.51 × 104 M−1 | mdpi.com |

| Acridine–thiosemicarbazone (DL-01) | CT DNA | 0.75 × 104 M−1 | mdpi.com |

| Acridine–thiosemicarbazone (DL-08) | CT DNA | 1.73 × 104 M−1 | mdpi.com |

| Ethidium Bromide (EtBr) | CT DNA | 5.56 × 104 M−1 | mdpi.com |

| Copper(II) complex 1 | CT DNA | 5.36 × 104 M−1 | researchgate.net |

| Copper(II) complex 2 | CT DNA | 17.91 × 104 M−1 | researchgate.net |

Spectroscopic Signatures of DNA-Acridine Complexation

The interaction of acridine compounds with DNA can be observed through characteristic changes in their spectroscopic profiles, particularly in UV-Vis absorption and fluorescence spectroscopy researchgate.netmdpi.comysu.am.

UV-Vis Absorption Spectroscopy: Upon binding to DNA, acridine derivatives can exhibit spectral shifts (bathochromic or hypsochromic) and changes in absorbance intensity researchgate.netmdpi.com. For instance, the addition of DNA to certain acridine–thiosemicarbazone derivatives caused slight bathochromic or hypsochromic shifts mdpi.com.

Fluorescence Spectroscopy: Many aminoacridines, including proflavine (B1679165) (3,6-diaminoacridine), show a quenching of their fluorescence intensity upon binding to DNA, especially if both amino hydrogens are unsubstituted ysu.am. This phenomenon is often utilized in fluorescent intercalator displacement (FID) assays, where the ability of a compound to displace a known fluorescent intercalator like ethidium bromide is measured by a reduction in fluorescence nih.gov. All 9-aminoacridine carboxamide Pt complexes, for example, were found to reduce ethidium bromide-induced fluorescence in a concentration-dependent manner, indicating their DNA binding nih.gov. Conversely, some flavylium (B80283) dyes, upon binding to DNA or RNA, show a strong increase in their intrinsically negligible fluorescence, with the strongest emission increase observed for AU-RNA, followed by AT-DNAs, and a weaker effect with GC-DNAs mdpi.com. This suggests sequence-selective emission responses which can be correlated with the electron-donating properties of guanine (B1146940) mdpi.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for studying conformational changes in DNA upon ligand binding oup.comoup.comnih.gov. The CD spectra of DNA typically exhibit a negative peak at around 250 nm and a positive peak at around 278 nm, characteristic of B-DNA oup.comoup.com. Upon titration with acridine derivatives, changes in CD intensity and shifts in peak positions can indicate conformational alterations in DNA oup.comoup.com. For instance, DA4 and DA5 binding to d(CGTATACG)2 DNA resulted in a decrease in CD intensity at ~250 nm and an increase and shift of the positive peak from 278 nm to 271 nm, suggesting conformational changes oup.comoup.com. DA5 exhibited stronger spectral changes than DA4, implying a more pronounced effect on DNA oup.comoup.com.

Influence of pH on DNA Binding Affinity

The pH of the environment can significantly influence the DNA binding affinity of compounds, particularly those with ionizable groups like the amino groups present in this compound nih.gov. Changes in pH can alter the protonation state of these groups, thereby affecting the electrostatic interactions and hydrogen bonding patterns between the compound and DNA nih.gov.

While direct studies on the influence of pH on this compound's DNA binding affinity were not explicitly found, related acridine compounds and other DNA-binding agents demonstrate this principle. For example, the binding affinity of certain acridine-triazene combilexins to DNA was reduced at pH 7, reflecting the protonation status of the acridine moiety nih.gov. More basic proflavines, in contrast, showed much greater binding affinity nih.gov. Similarly, a flavylium cation showed considerable binding affinities for double-stranded DNA/RNA at pH 5 (its cationic form), whereas its chalcone (B49325) forms (dominant at pH 7) did not show binding mdpi.com. This highlights how pH-dependent protonation can switch the DNA binding capability of such molecules mdpi.com.

DNA Topological Changes Induced by Acridines

Acridine derivatives, especially bis-intercalators, are known to induce significant topological changes in DNA. Intercalation typically leads to the unwinding and elongation of the DNA helix nih.govnih.gov.

Bis-intercalators like DA4 and DA5, derived from diaminoacridine, induce extensive structural changes in DNA, including unwinding and alterations in helical twist and rise oup.comoup.com. The average helical twist for d(CGTATACG)2 DNA alone was approximately 33.1° ± 1.2°, while for DA4–DNA and DA5–DNA duplexes, it was around 31.2° ± 5.8° oup.com. The average helical rise values for the DA4–DNA and DA5–DNA structures were approximately 1.0 Å higher than DNA alone, indicating an increase in DNA length due to ligand intercalation oup.com. These compounds can transform B-form DNA into an over-wounded side-by-side inter-duplex conformation with A-DNA characteristics and curvature oup.comoup.comrcsb.org.

These topological changes are often linked to the inhibition of topoisomerase enzymes, which are crucial for regulating DNA topology during replication and transcription evitachem.comresearchgate.netnih.govjscimedcentral.com. Many acridine intercalators are known to inhibit topoisomerase II (TOP2) activity oup.comnih.gov. For instance, DA5 was found to inhibit TOP2 activity more efficiently than its mono-intercalating precursor 9-aminoacridine oup.com.

Table 2: DNA Topological Changes Induced by Acridine Derivatives

| Derivative | Effect on DNA Helical Twist (d(CGTATACG)2) | Effect on DNA Helical Rise (d(CGTATACG)2) | Other Topological Changes | Reference |

| DA4 | ~31.2° ± 5.8° (from ~33.1° ± 1.2°) | ~1.0 Å higher | Over-wound, side-by-side inter-duplex, A-DNA characteristics, curvature | oup.com |

| DA5 | ~31.2° ± 5.8° (from ~33.1° ± 1.2°) | ~1.0 Å higher | Over-wound, side-by-side inter-duplex, A-DNA characteristics, curvature | oup.com |

Role of Solvent in DNA-Acridine Interactions

The solvent environment, particularly the presence of water, plays a critical role in mediating DNA-ligand interactions rsc.org. Water molecules can form hydrogen bonds and modulate the electrostatic and structural environment of DNA binding sites, influencing the stability and conformation of DNA-ligand complexes rsc.org.

For acridine derivatives, water-mediated interactions are significant. In the DA5–DNA complex, a specific water molecule directly bridges two inter-duplex cytosines and the DA5 molecule, contributing to its binding oup.comoup.comrsc.org. In contrast, the DA4–DNA complex involves three water molecules mediating indirect interactions between inter-strand cytosine bases and DA4 oup.com. Previous studies have also indicated that water can significantly enhance the binding affinity of DNA-binding ligands oup.comoup.com.

The presence of organic solvents can also impact DNA-acridine interactions. For example, the addition of ethanol (B145695) to solutions of proflavine-DNA complexes can decrease dye binding, and at higher concentrations, the interaction may vanish completely ysu.am. This suggests the importance of hydrophobic forces in the formation and stabilization of acridine-DNA complexes in aqueous solutions ysu.am.

Computational Chemistry and Theoretical Investigations of 2,9 Diaminoacridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Quantum Parameters

DFT calculations are foundational for understanding the electronic and quantum mechanical properties of molecules. These calculations typically involve optimizing the molecular structure in its ground state, followed by analyses of various electronic parameters. Common computational setups include the use of hybrid functionals like B3LYP and basis sets such as 6-31G(d,p), often implemented in software packages like Gaussian 09 or 16 mdpi.comchalcogen.ropreprints.orgresearchgate.netresearchgate.netjournalirjpac.com.

HOMO-LUMO Energy Profiling

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity, stability, and electron transfer capabilities journalirjpac.comjmaterenvironsci.comirjweb.comarxiv.org. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is inversely related to a molecule's chemical reactivity and polarizability; a larger gap indicates higher stability and lower reactivity chalcogen.roirjweb.com.

For instance, in studies of various organic compounds, DFT calculations provide precise HOMO and LUMO energy values. While specific data for 2,9-Diaminoacridine's HOMO-LUMO profile were not directly found, studies on related acridine (B1665455) derivatives and other organic molecules illustrate the type of data obtained. For example, a study on Quercetin (a flavonoid) reported HOMO and LUMO energy values of -3.7552 eV and 2.5897 eV, respectively, resulting in an energy gap of 6.3449 eV chalcogen.ro. This type of analysis is crucial for understanding the electronic transitions and charge transfer phenomena within the molecule researchgate.net.

Table 1: Illustrative HOMO-LUMO Energy Values from DFT Calculations

| Parameter | Value (eV) | Reference (Illustrative) |

| E_HOMO | -3.7552 | chalcogen.ro |

| E_LUMO | 2.5897 | chalcogen.ro |

| E_gap | 6.3449 | chalcogen.ro |

Structural Optimization and Conformational Analysis

Structural optimization using DFT aims to find the most stable molecular geometry, corresponding to a local minimum on the potential energy surface cacrdelhi.comarxiv.orgreddit.com. This process ensures that the optimized structure represents a true minimum, typically confirmed by the absence of imaginary vibrational frequencies mdpi.com. Conformational analysis, a subset of structural optimization, involves exploring different spatial arrangements of a molecule to identify the most energetically favorable conformers mdpi.compreprints.orgchemrxiv.orgrsc.org.

For acridine derivatives, DFT calculations are routinely applied to determine their preferred conformations, which can influence their interactions with other molecules, such as DNA. The inclusion of explicit solvent molecules in computational models can further refine the predicted geometries, providing a more accurate representation of the molecule's structure in solution nih.gov.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the excited state properties of molecules, including their absorption and emission spectra nih.govmdpi.comnih.govchemrxiv.org. This method is particularly valuable for understanding the photophysical behavior of fluorescent compounds like acridine derivatives. TD-DFT calculations are considered an inexpensive yet effective approach for studying valence excited states usc.edu.

Studies on diaminoacridines, such as proflavine (B1679165) (3,6-diaminoacridine), have utilized TD-DFT to explain their unique photophysical characteristics. For instance, gas-phase fluorescence spectra of proflavine ions revealed two close-lying, long-lived emitting states, a phenomenon supported by TD-DFT calculations which predicted the existence of two closely spaced singlet electronic states nih.govresearchgate.net. Similarly, TD-DFT has been used to rationalize the photophysical properties of 4,9-diaminoacridine antimalarials requimte.pt. Various functionals, including B3LYP, PBE0, CAM-B3LYP, M06-2X, and ωB97X-D, are employed in TD-DFT, with CAM-B3LYP often showing superior performance for excited-state properties mdpi.comnih.govchemrxiv.orggithub.io.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that establish mathematical models correlating a molecule's structural features with its physicochemical properties or biological activities unimore.it. These models are built using a wide array of calculated molecular descriptors, often derived from quantum chemical calculations like DFT researchgate.netunimore.it. QSPR is instrumental in predicting molecular properties and guiding the design of new compounds with desired characteristics researchgate.net.

Correlation with DNA Binding Affinities

Acridine derivatives, including this compound, are well-known for their ability to interact with DNA, primarily through intercalation between DNA base pairs researchgate.netceon.rsjscimedcentral.com. This interaction is largely driven by stacking interactions between the planar acridine nucleus and the DNA bases researchgate.net. The intercalative property of the acridine moiety is a key factor in the biological activity of many acridine-based compounds, such as their ability to inhibit DNA Topoisomerase II jscimedcentral.com.

QSPR studies have been successfully applied to acridine derivatives to correlate their structural characteristics with their DNA binding affinities. For example, quantitative structure-property relationship analyses of 9-anilinoacridine (B1211779) derivatives have been conducted to predict their DNA drug binding properties researchgate.net. These studies often employ multiple linear regression (MLR) and multiple non-linear regression (MNLR) techniques, using quantum chemical descriptors obtained from DFT calculations (e.g., B3LYP/6-31G(d) DFT) researchgate.net. The predictive power of these models is typically validated by comparing predicted values with experimental results, showing strong correlations. For instance, a study reported correlation coefficients of r = 0.935 for MLR and r = 0.936 for MNLR, demonstrating favorable estimation stability and good prediction power for DNA binding affinities researchgate.net.

Table 2: QSPR Model Performance for DNA Binding Affinities of 9-Anilinoacridine Derivatives

| Model Type | Correlation Coefficient (r) | External Validation Correlation Coefficient (r) | Reference |

| MLR | 0.935 | 0.932 | researchgate.net |

| MNLR | 0.936 | 0.939 | researchgate.net |

These computational investigations provide a comprehensive understanding of how the molecular structure of this compound and its derivatives influences their electronic properties and interactions, particularly their crucial DNA binding capabilities, paving the way for rational drug design and development.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the preferred orientation of a ligand within a binding site and to simulate the dynamic behavior of molecular systems over time, respectively. These methods are crucial for understanding ligand-receptor interactions at an atomic level, assessing binding affinities, and elucidating conformational changes uni-freiburg.denih.gov.

Acridine derivatives are well-known for their planar aromatic structure, which facilitates their interaction with nucleic acids and enzymes. General acridine compounds and their derivatives are recognized for their ability to intercalate within DNA and RNA by forming hydrogen bonds and stacking interactions between base pairs, which can lead to DNA crosslinks and strand breaks [Previous Search Result 1]. Furthermore, they are potent inhibitors of enzymes such as topoisomerase II, which plays a critical role in DNA and RNA synthesis [Previous Search Result 1, 7, 8, 9, 19].

Prediction of Binding Sites and Interaction Modes with Biological Targets

The prediction of binding sites and interaction modes is a primary application of molecular docking and dynamics simulations. For acridine derivatives, these studies frequently focus on DNA, RNA, and various enzymes. Although direct studies on this compound are not prominently featured, investigations into other diaminoacridine isomers and 9-aminoacridine (B1665356) derivatives illustrate the typical binding mechanisms.

For instance, 9-aminoacridine derivatives are known to inhibit DNA topoisomerase II (topoII) by intercalating into DNA base pairs, thereby stabilizing the DNA-topoII cleavable complex uni.luscitoys.com. Molecular docking studies on oxazine-substituted 9-anilinoacridines, a class of 9-aminoacridine derivatives, have revealed significant binding affinities (Glide scores ranging from -5.7 to -8.06 kcal/mol against topoisomerase II (PDB: 1ZXM)) and key interactions, including strong hydrogen bonding with amino acid residues and hydrophobic interactions scitoys.com. Similarly, chalcone-substituted 9-anilinoacridines also showed significant binding affinities (Glide scores from -5.88 to -7.50 kcal/mol) with topoisomerase II, involving hydrogen bonding and hydrophobic interactions.

Another example involves 3,6-diaminoacridine-9-carbonitrile (DAC) and its derivative CTX-1, which have been computationally studied for their interactions with the EGFR-TKD protein, a target in lung cancer therapeutics. Molecular docking analysis showed that CTX-1 exhibited a binding affinity of -7.9 kcal/mol, demonstrating its potential to interact effectively with the target protein. Molecular dynamics simulations further indicated CTX-1's remarkable stability within the binding site, with RMSD values for CTX-1 within the 0.5 Å range, suggesting stable and compact complex formation.

A "9-diaminoacridine derivative" (N1-(acridin-9-yl)propane-1,3-diamine hydrochloride, referred to as 9-DAAD) has also been investigated through molecular docking, revealing binding energies between -6.54 and -5.56 kcal/mol, with interactions involving the amino acid residue SER 79. These examples highlight the common strategies employed to predict how diaminoacridine-based compounds interact with their biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking with nucleic acid bases or protein residues.

Table 1: Representative Computational Binding Data for Acridine Derivatives with Biological Targets

| Compound (Derivative) | Biological Target | Computational Method | Binding Affinity (e.g., Glide Score, Free Binding Energy) | Key Interactions | Reference |

| Oxazine-substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Molecular Docking (Glide XP) | -5.7 to -8.06 kcal/mol | Strong hydrogen bonding, hydrophobic interactions | scitoys.com |

| Chalcone-substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Molecular Docking (Glide XP) | -5.88 to -7.50 kcal/mol | Strong hydrogen bonding, hydrophobic interactions | |

| CTX-1 (3,6-diaminoacridine-9-carbonitrile derivative) | EGFR-TKD protein | Molecular Docking | -7.9 kcal/mol | Stable and compact complex formation | |

| 9-DAAD (N1-(acridin-9-yl)propane-1,3-diamine hydrochloride) | Unspecified target (related to EAC) | Molecular Docking | -6.54 to -5.56 kcal/mol | Interaction with SER 79 |

In Silico Mechanistic Insights into Enzyme Inhibition

Computational studies provide crucial mechanistic insights into how acridine derivatives inhibit enzymes. The primary mechanism for many acridine-based compounds, particularly 9-aminoacridine derivatives, involves the inhibition of DNA topoisomerase II (topoII) uni.luscitoys.com. This inhibition occurs due to the planar acridine nucleus intercalating into the DNA base pairs, which stabilizes the DNA-topoII cleavable complex, leading to the formation of a ternary complex involving DNA, the intercalated compound, and topoII uni.lu. This stabilization prevents the enzyme from re-ligating DNA strands, resulting in double-strand breaks, cell cycle arrest, and ultimately apoptosis uni.lu.

Molecular docking simulations allow researchers to visualize and analyze the specific amino acid residues within the enzyme's active site that are critical for inhibitory activity. For instance, studies on acridine–thiosemicarbazone derivatives as Topoisomerase IIα inhibitors showed that hydrophobic interactions with the nucleotide base G13 on the DNA fragment are essential for docking. Specific derivatives exhibited polar hydrogen bond interactions with residues like Arg487, and some also interacted with residues of the dyad (Ser464-Asp463), contributing to their high fit scores in theoretical studies. These detailed interactions, elucidated through computational methods, help in understanding the molecular basis of their inhibitory effects.

Interplay of Theoretical and Experimental Data in Structural and Mechanistic Elucidation

The synergy between theoretical and experimental data is indispensable for a comprehensive understanding of the structural and mechanistic aspects of chemical compounds, including acridine derivatives. Computational predictions often guide experimental design, while experimental results validate and refine theoretical models.

For acridine derivatives, this interplay has been demonstrated in various contexts. For example, in the structural determination of 9-aminoacridine derivatives, MP2 geometry optimization results have been compared with X-ray structure investigations, showing good correlation between the computational predictions and experimental data for the structural properties of amino tautomers and imino tautomers. This validation underscores the reliability of theoretical methods in predicting molecular structures.

Furthermore, computational and kinetic studies on the reactivity of acridine have shown that theoretical predictions correlate well with experimental observations regarding factors influencing reaction mechanisms and barriers, particularly aromatic nucleophilic substitution on the C9 carbon [Previous Search Result 20]. This combined approach allows for a deeper understanding of the chemical transformations these compounds undergo and how substituents and the environment impact their reactivity.

In the context of biological activity, computational predictions, such as those from Quantitative Structure-Activity Relationship (QSAR) models, have been significantly correlated with experimentally reported in vitro antitumor activity for 9-anilinoacridines. This correlation allows for the elucidation of structural features and spatial arrangements of atoms responsible for biological activity, guiding the design of new, more potent inhibitors. Similarly, for other enzyme inhibitors, a clear correlation between in silico (docking) and in vitro (enzyme kinetic) binding affinities has been observed, demonstrating the predictive power of computational methods in identifying active compounds [Previous Search Result 22].

The study of 3,6-diaminoacridine-9-carbonitrile (DAC) and its derivative CTX-1 exemplifies a robust interplay, where extensive 100-ns molecular dynamics simulations demonstrating stability and binding affinity were corroborated by experimental validation against diverse lung cancer cell lines. CTX-1 not only outperformed a conventional drug in anticancer activity but also exhibited a spectrum of therapeutic effects, including diminished cancer cell viability and induced apoptosis, thus reinforcing the computational findings with experimental evidence. Such integrated approaches are vital for advancing the understanding of complex molecular interactions and for the rational design of new therapeutic agents.

Applications of 2,9 Diaminoacridine and Its Derivatives in Research Methodologies

Fluorescent Probes in Molecular and Cellular Research

The inherent fluorescence of the acridine (B1665455) ring system makes its derivatives valuable as probes for investigating biological systems at the molecular and cellular levels. These compounds can be designed to interact with specific biomolecules, allowing for their detection and analysis. nih.govibs.re.kr Small fluorescent molecules are crucial for imaging due to their sensitivity and structural adaptability. nih.gov Ideal probes are characterized by high cell permeability and minimal background noise, enabling clear observation of intracellular processes without disrupting cellular integrity. nih.govibs.re.kr

Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) is a high-sensitivity technique used for the analysis of complex carbohydrates (glycans). A critical step in this method is the derivatization of the glycans with a fluorescent tag to enable their detection. While the prompt specifies a 7,9-diaminoacridine derivative as an example, the broader class of acridine-based compounds, such as 2-aminoacridone (B130535) (2-AA), is well-documented for this application and illustrates the principle effectively.

The process involves cleaving glycans from a glycoprotein (B1211001) and then attaching a fluorescent label, like an acridine derivative, to their reducing end. nih.gov This labeling imparts a fluorescent property to the otherwise non-fluorescent glycans. The labeled glycans are then separated by size and charge using capillary gel electrophoresis. nih.gov A laser excites the fluorescent tag as the glycans pass through a detection window, and the emitted light is captured, allowing for highly sensitive detection and quantification. mpg.de This high-throughput glycoprofiling technique is instrumental in fields like biopharmaceutical development and diagnostics for characterizing the glycosylation patterns of proteins. nih.govmpg.de The use of fluorescent labels like 2-AA is versatile, being suitable for both HPLC and capillary electrophoresis methods. nih.gov

Acridine derivatives are widely used as fluorescent stains for nucleic acids in cellular studies. wikipedia.orgthistlescientific.co.uk Acridine Orange, a well-known derivative, is a cell-permeable dye that selectively binds to both DNA and RNA, but exhibits different fluorescent properties depending on the type of nucleic acid it interacts with. wikipedia.orgexpertcytometry.com

When Acridine Orange binds to double-stranded DNA (dsDNA), it intercalates between the base pairs and emits a green fluorescence (at approximately 525 nm). expertcytometry.comvitrovivo.com In contrast, when it interacts with single-stranded DNA (ssDNA) or RNA, it binds via electrostatic attractions and emits a red or orange-red fluorescence (at approximately 650 nm). expertcytometry.comvitrovivo.comnih.gov This metachromatic property allows researchers to differentiate between DNA and RNA within the cell and is useful for applications such as cell cycle analysis and assessing cellular health. wikipedia.orgexpertcytometry.comnih.gov In living cells, Acridine Orange also accumulates in acidic compartments like lysosomes, where it fluoresces bright orange, a characteristic that can be used to study lysosomal activity and autophagy. wikipedia.orgnih.gov This differential staining is widely applied in techniques like fluorescence microscopy and flow cytometry to visualize cell nuclei and quantify nucleic acid content. wikipedia.orgnih.gov

Analytical Chemistry Applications

Derivatives of 2,9-diaminoacridine are also employed in analytical chemistry for the quantitative determination of various substances through spectrofluorimetric and spectrophotometric methods.

A sensitive and straightforward spectrofluorimetric method has been developed for the determination of Cerium (IV) ions using 2-ethoxy-6,9-diaminoacridine (also known as Rivanol). tandfonline.comtandfonline.com The method is based on the principle of fluorescence quenching. tandfonline.comtandfonline.com The 2-ethoxy-6,9-diaminoacridine molecule is fluorescent, but its fluorescence is quenched (reduced) in the presence of Cerium (IV) ions in a sulfuric acid medium. tandfonline.com The decrease in fluorescence intensity is directly proportional to the concentration of Cerium (IV). tandfonline.com

This method has been successfully applied to determine the concentration of cerium in materials like scintillators. tandfonline.comresearchgate.net The optimal conditions for the reaction have been established, allowing for the quantification of Cerium (IV) in the concentration range of 0.05 to 0.5 µg/mL, with a detection limit as low as 0.012 µg/mL. tandfonline.comtandfonline.com

Table 1: Parameters for Spectrofluorimetric Determination of Cerium (IV)

| Parameter | Value | Source(s) |

|---|---|---|

| Analyte | Cerium (IV) | tandfonline.comtandfonline.com |

| Reagent | 2-ethoxy-6,9-diaminoacridine lactate (B86563) | tandfonline.comtandfonline.com |

| Technique | Fluorescence Quenching | tandfonline.comtandfonline.com |

| Medium | Sulfuric Acid | tandfonline.com |

| Linear Range | 0.05 - 0.5 µg/mL | tandfonline.comtandfonline.com |

| Limit of Detection (LOD) | 0.012 µg/mL | tandfonline.comtandfonline.com |

UV spectrophotometry provides a simple, rapid, and accurate method for estimating the concentration of certain compounds in bulk and pharmaceutical formulations. nih.govresearchgate.net Ethacridine (B1671378) lactate, the lactate salt of 2-ethoxy-6,9-diaminoacridine, can be quantified using this technique. nih.govsphinxsai.com

The method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). nih.gov For ethacridine lactate dissolved in double distilled water, the λmax is found to be 271 nm. researchgate.net By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. nih.gov According to Beer-Lambert's law, the absorbance is linearly proportional to the concentration within a specific range. For ethacridine lactate, this linearity is observed in the concentration range of 2–12 μg/ml. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. sphinxsai.com This method has been validated according to ICH guidelines and is considered precise, accurate, and reproducible for routine quality control. nih.govresearchgate.net

Table 2: Parameters for UV Spectrophotometric Estimation of Ethacridine Lactate

| Parameter | Value | Source(s) |

|---|---|---|

| Analyte | Ethacridine Lactate | nih.govresearchgate.net |

| Technique | UV Spectrophotometry | nih.govresearchgate.net |

| Solvent | Double Distilled Water | nih.govresearchgate.net |

| λmax | 271 nm | researchgate.net |

| Linearity Range | 2 - 12 µg/mL | nih.gov |

| Linear Regression Equation | Y = 0.016795X + 0.00768 | nih.gov |

| Correlation Coefficient (r²) | 0.998 | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7,9-Diaminoacridine |

| 2-aminoacridone |

| Acridine Orange |

| 2-ethoxy-6,9-diaminoacridine |

| Ethacridine lactate |

Q & A

Q. What spectroscopic techniques are recommended to characterize the interaction between 2,9-Diaminoacridine and nucleic acids?

Researchers should employ UV-Vis absorption spectroscopy to monitor hypochromic shifts upon nucleic acid binding, indicating intercalation. Fluorescence spectroscopy can track quenching effects, as seen in studies of structurally similar acridine derivatives like proflavine (3,6-diaminoacridine) . Circular dichroism (CD) may further confirm structural changes in DNA. Ensure baseline corrections and control experiments (e.g., buffer-only samples) to isolate specific binding effects .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

Store the compound in airtight, light-protected containers at room temperature (RT) to prevent photodegradation. Solubility in aqueous buffers should be validated via serial dilution under controlled pH (e.g., phosphate buffer, pH 7.4). Monitor decomposition using high-performance liquid chromatography (HPLC) periodically, as impurities can affect experimental reproducibility .

Q. What are the ethical and safety considerations when designing in vitro assays with this compound?

Follow institutional biosafety protocols for mutagenic compounds, given structural analogs like 3,6-diaminoacridine sulfate show mutagenicity . Include negative controls (e.g., untreated cells) and use fume hoods for aerosol prevention. Ethical approval is mandatory for studies involving human-derived cell lines, with explicit documentation of risk mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quenching mechanisms of this compound-DNA complexes?

Conflicting results (e.g., static vs. dynamic quenching) require systematic validation:

- Perform Stern-Volmer analysis to distinguish quenching types.

- Use time-resolved fluorescence spectroscopy (e.g., femtosecond lasers) to measure excited-state lifetimes, as static quenching shows reduced lifetimes .

- Compare results across varying DNA conformations (e.g., B-DNA vs. Z-DNA) and ionic strengths to isolate environmental effects .

Q. What advanced methodologies are suitable for studying the excited-state dynamics of this compound in biological systems?

Femtosecond transient absorption spectroscopy can track ultrafast non-radiative decay pathways post-intercalation. For DNA complexes, combine with molecular dynamics (MD) simulations to correlate electronic transitions with structural rearrangements. Ensure laser excitation wavelengths match the compound’s absorption maxima (e.g., ~450 nm for acridine derivatives) .

Q. How should researchers design dose-response studies to assess the mutagenic potential of this compound derivatives?

- Use Ames test protocols with Salmonella typhimurium strains (e.g., TA98, TA100) and metabolic activation (S9 fraction) to simulate mammalian metabolism .

- Apply log-dose increments (e.g., 0.1–100 µg/mL) and quantify revertant colonies statistically (ANOVA with post-hoc tests).

- Cross-validate with mammalian cell assays (e.g., micronucleus test) to address species-specific responses .

Methodological Considerations

- Data Analysis : Use software like GraphPad Prism for dose-response curves and nonlinear regression. For fluorescence data, normalize intensities to controls and apply Gaussian fitting to spectra .

- Statistical Validation : Replicate experiments ≥3 times and report mean ± SEM. Use Student’s t-test for pairwise comparisons or Mann-Whitney U test for non-normal distributions .

- Literature Gaps : While existing studies focus on 3,6-diaminoacridine , researchers must validate assumptions for the 2,9-isomer via comparative NMR/X-ray crystallography to confirm binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.